REACTION_CXSMILES
|
[NH2:1][N:2]1[CH:6]=[C:5]([Cl:7])[CH:4]=[C:3]1C#N.[C:10]([O-])(=O)C.[CH:14]([NH2:16])=[NH2+:15]>CCO>[Cl:7][C:5]1[CH:4]=[C:3]2[N:2]([CH:6]=1)[N:1]=[CH:10][N:15]=[C:14]2[NH2:16] |f:1.2|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
NN1C(=CC(=C1)Cl)C#N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(=[NH2+])N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
Ethanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining solids were purified by column chromatography (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC=NN2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.1 mmol | |
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |